Evidence 1: Octanol–Water Partition Coefficient (logP) — N,N-Dibutylisonicotinamide vs. Isonicotinamide and N,N-Diethylisonicotinamide
The calculated octanol–water partition coefficient (Crippen method) for N,N-dibutylisonicotinamide is logP = 3.124, representing a gain of +3.514 log units over the parent isonicotinamide (logP = −0.39) [1] and +1.560 log units over the closest commercially common N,N-dialkyl analog, N,N-diethylisonicotinamide (logP = 1.564) [2]. This difference corresponds to a predicted >3,000-fold increase in octanol-phase partitioning relative to isonicotinamide and a ~36-fold increase relative to N,N-diethylisonicotinamide. Such a lipophilicity shift fundamentally alters the compound's behavior in reversed-phase chromatographic retention, liquid–liquid extraction, and passive membrane permeability models.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.124 (Crippen Calculated Property) |
| Comparator Or Baseline | Isonicotinamide: logP = −0.39 (ChemAxon); N,N-diethylisonicotinamide: logP = 1.564 (Crippen Calculated) |
| Quantified Difference | ΔlogP = +3.514 vs. isonicotinamide; ΔlogP = +1.560 vs. N,N-diethylisonicotinamide |
| Conditions | Computed property (Crippen fragmentation method); values retrieved from cross-database comparison (Cheméo, HMDB, Molbase/ChemicalBook) |
Why This Matters
A >1,000-fold difference in predicted partition coefficient directly governs extraction efficiency, chromatographic retention time, and suitability for hydrophobic binding pockets—parameters that cannot be extrapolated from the diethyl or unsubstituted analog.
- [1] Cheméo. Isonicotinamide, N,N-dibutyl-: logPoct/wat = 3.124; log₁₀WS = −3.89 (Crippen Calculated Properties). Available at: https://www.chemeo.com (accessed 2026-05-11). View Source
- [2] Molbase (qiye.molbase.cn). N,N-Diethylisonicotinamide: LogP = 1.5636. Available at: https://qiye.molbase.cn (accessed 2026-05-11); HMDB: Isonicotinamide (HMDB0253663), logP = −0.39 (ChemAxon). Available at: https://hmdb.ca/metabolites/HMDB0253663 (accessed 2026-05-11). View Source
